4-Isothiocyanato-1-methylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-1-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKLVVGTLCSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118705-17-2 | |
| Record name | 4-isothiocyanato-1-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of 4 Isothiocyanato 1 Methylpiperidine S Biological Activities
Molecular Target Identification and Binding Dynamics
The biological activity of 4-Isothiocyanato-1-methylpiperidine is rooted in its ability to interact with and modulate key proteins involved in cellular signaling. Its electrophilic isothiocyanate group can react with nucleophilic residues on proteins, leading to the formation of covalent bonds and subsequent alteration of protein function. smolecule.com
Kinase Binding and Phosphorylation Inhibition Mechanisms
This compound functions as a kinase inhibitor. smolecule.combiosynth.com It binds to kinase enzymes, which are crucial for cell signaling, and blocks the process of phosphorylation. biosynth.com This inhibition of protein phosphorylation disrupts signaling pathways that are essential for cell proliferation and survival, making it a compound of interest for studying diseases characterized by aberrant kinase activity. smolecule.com The interaction profile of this compound with various biological targets, especially kinases, is a key area of research to understand its therapeutic potential. smolecule.com
The broader class of isothiocyanates has been shown to modulate various enzymes, including inhibiting cytochrome P450 isoforms and steroid and xenobiotic receptors (SXR). nih.gov For example, the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK2) has been a target for inhibitor development, highlighting the therapeutic interest in selective kinase inhibition. elifesciences.orgnih.gov
Type I Receptor Kinase Activation Modulation
Specifically, this compound has been shown to inhibit the activity of type I receptor kinases. biosynth.com Its binding to these receptor kinases obstructs their activation. This action can prevent the binding of growth factors, such as growth factor-β, to their receptors. biosynth.com The modulation of type I receptor kinase activation is a significant aspect of its biological function. For instance, studies have demonstrated its inhibitory effects on type I receptor kinases in transfected luciferase cells. biosynth.com
Ligand-Receptor Interactions of Related Isothiocyanates
The interactions of related isothiocyanates with various receptors provide a broader context for understanding the potential mechanisms of this compound. The isothiocyanate group is a versatile functional group that can react with amines, alcohols, and thiols, enabling the formation of various sulfur-containing structures that can enhance binding interactions with enzymes and receptors. smolecule.com
Allyl isothiocyanate , a compound found in wasabi, is known to be an activator of transient receptor potential (TRP) cation channels, specifically the TRPA1 channel. guidetopharmacology.orgresearchgate.net This activation in enteroendocrine cells can lead to an increase in intracellular calcium and stimulate the release of cholecystokinin, a gut hormone. researchgate.net
Phenethyl isothiocyanate (PEITC) targets multiple molecules in cancer cells, including AKT, EGFR, and HER2, which are involved in promoting anti-apoptotic mechanisms. nih.gov
Fluorescein isothiocyanate (FITC) is commonly used as a label for peptide probes in receptor-ligand binding assays to study interactions with targets like the amylin receptor. mdpi.com
The piperidine (B6355638) moiety itself is a critical structural feature in many biologically active compounds. In protonated form, it can engage in essential salt bridge interactions within receptor binding pockets, such as with glutamic acid residues in the sigma-1 receptor, which is crucial for high biological activity. acs.org
Cellular Pathway Perturbations
The molecular interactions of this compound culminate in significant disruptions to cellular processes, particularly those governing cell growth, division, and programmed cell death.
Inhibition of Cell Growth and Mitotic Processes
A direct consequence of the kinase inhibition by this compound is the inhibition of cell growth. biosynth.com By blocking the phosphorylation of proteins essential for the cell cycle, the compound effectively prevents mitosis and cell division. biosynth.com This anti-proliferative effect is a hallmark of many isothiocyanates.
Studies on structurally related compounds further illuminate these mechanisms:
4-(Methylthio)butylisothiocyanate (MTBITC) was found to specifically cause derangements in the G2/M transition phase of the cell cycle in leukemia cells. nih.gov This was associated with a decrease in the protein expression of cyclin B1. nih.gov Another study on breast cancer cells showed that Erucin (ERN), a related ITC, also induced cell cycle arrest in the G2/M phase. nih.gov
The synthetic isothiocyanate E-4IB was shown to cause a delayed transition through the cell cycle and rapid cell cycle arrest in leukemic cells. nih.gov
Phytochemicals, in general, can induce cell cycle arrest at various checkpoints (G0/G1, G1/S, G2/M), preventing cancer cells from proliferating. nih.gov
Apoptosis Induction Pathways and Regulatory Mechanisms
Beyond halting cell proliferation, isothiocyanates are known to actively induce apoptosis, or programmed cell death. Research on structurally related piperidine and isothiocyanate compounds indicates that this compound likely shares these pro-apoptotic capabilities.
Key findings on related compounds include:
Piperidine derivatives that are structurally similar to this compound have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and activating caspase-3, a key executioner caspase in the apoptotic cascade. smolecule.com
4-(Methylthio)butylisothiocyanate (MTBITC) induces apoptosis in leukemia cells by increasing the expression of the pro-apoptotic proteins p53 and bax, while the expression of bcl-2 was not affected. nih.gov
The synthetic isothiocyanate E-4IB was found to induce apoptosis in conjunction with the activation of mitogen-activated protein kinases (MAPK) signaling pathways, an increase in double-strand DNA breaks, and up-regulation of the cell cycle regulatory protein p21. nih.gov
In breast cancer cells, lower concentrations of Erucin (ERN) induced apoptosis, while higher concentrations led to necrosis. nih.gov
A novel phenyl sulfonyl piperidine compound, PSP205 , was shown to induce apoptosis in colon cancer cells in a dose-dependent manner, as demonstrated by Annexin-V staining. acs.org
The table below lists the compounds mentioned in this article.
Cell Cycle Regulation in Response to Isothiocyanates
Isothiocyanates (ITCs) have demonstrated the ability to influence the cell cycle, a key process in cell proliferation. The progression of the mammalian cell cycle through its distinct phases (G1, S, G2, and M) is orchestrated by cyclins and cyclin-dependent kinases (CDKs), and negatively regulated by CDK inhibitors like p21/WAF-1, p16/INK41, and p27/Kip-1. scielo.org.co The capacity of ITCs to modulate the cell cycle is a significant contributor to their observed biological activities. scielo.org.co
Studies have shown that ITCs can induce cell cycle arrest, particularly at the G2/M phase. For instance, in human malignant melanoma (A375) cells, treatment with ITCs led to an accumulation of cells in the G2/M phase and a corresponding decrease in the G0/G1 phase. nih.goviiarjournals.org This arrest is often associated with changes in the expression levels of various cell cycle regulatory proteins. nih.goviiarjournals.org In A375 cells, exposure to ITCs resulted in differential expression of several cell cycle regulators, including an increase in cyclin-dependent kinase 2 (CDK2) and a decrease in cyclin-dependent kinase 6 (CDK6). iiarjournals.org Furthermore, the expression of cyclin-dependent kinase 4 (CDK4) was upregulated by sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), but reduced by benzyl (B1604629) isothiocyanate (BITC). iiarjournals.org
In human promyelocytic leukemia HL60 cells, the synthetic isothiocyanate E-4IB was found to cause a delay in the transition through the cell cycle, leading to a rapid arrest. nih.gov This was accompanied by an upregulation of the cell cycle regulatory protein p21 and phosphorylation of the CDC25C phosphatase. nih.gov The phosphorylation of CDC25C at Serine-216 is a key event, leading to its binding with 14-3-3ε, translocation from the nucleus to the cytoplasm, and subsequent degradation. nih.gov
In the plant Arabidopsis thaliana, allyl isothiocyanate (AITC) exposure resulted in an accumulation of cells in the S-phase. frontiersin.org Transcriptional analysis revealed an upregulation of the gene for cyclin-dependent kinase A (CDKA) and downregulation of genes for several mitotic proteins, suggesting an inhibition of mitosis. frontiersin.org
Table 1: Effects of Isothiocyanates on Cell Cycle Regulators
| Isothiocyanate | Cell Line/Organism | Effect on Cell Cycle | Key Molecular Targets |
| General ITCs | Human Malignant Melanoma (A375) | G2/M Arrest. nih.goviiarjournals.org | CDK2 (increase), CDK6 (decrease), CDK4 (differential). iiarjournals.org |
| E-4IB | Human Promyelocytic Leukemia (HL60) | Cell Cycle Arrest. nih.gov | p21 (upregulation), CDC25C (phosphorylation). nih.gov |
| Allyl Isothiocyanate (AITC) | Arabidopsis thaliana | S-Phase Accumulation. frontiersin.org | CDKA (upregulation), Mitotic proteins (downregulation). frontiersin.org |
Epigenetic Modulatory Effects
Isothiocyanates are recognized for their ability to modulate epigenetic machinery, which includes DNA methylation, histone modifications, and non-coding RNAs. nih.govresearchgate.net These epigenetic alterations play a crucial role in gene expression and are implicated in the development of various diseases. nih.govbohrium.com
A significant mechanism of action for ITCs is the inhibition of histone deacetylase (HDAC) activity. cambridge.org This inhibition leads to hyperacetylation of histones, which can reactivate epigenetically silenced genes. cambridge.org For example, phenethyl isothiocyanate has been shown to inhibit HDAC activity and levels in prostate cancer cell lines. cambridge.org Similarly, phenylhexyl isothiocyanate induced histone H3 hyperacetylation in a human myeloma cell line. cambridge.org
In addition to histone modification, ITCs can also affect DNA methylation. cambridge.org Some studies have indicated that ITCs can lead to the demethylation of promoter regions of certain genes. cambridge.org For instance, phenylhexyl isothiocyanate was found to cause demethylation of the p16 promoter in a human myeloma cell line, and phenethyl isothiocyanate promoted glutathione (B108866) S-transferase pi 1 promoter demethylation in prostate cancer cells. cambridge.org These findings suggest a dual epigenetic modulatory effect, influencing both DNA methylation and chromatin structure. cambridge.org The ability of ITCs like sulforaphane to regulate DNA demethylation highlights their potential as chemopreventive agents. bohrium.com
The epigenetic effects of ITCs are not limited to a single mechanism and can vary depending on the specific compound and cellular context. nih.govresearchgate.net The interplay between ITCs and the epigenetic machinery underscores their complex role in cellular regulation. nih.gov
Table 2: Epigenetic Effects of Specific Isothiocyanates
| Isothiocyanate | Cell Line | Epigenetic Mechanism | Specific Effect |
| Phenethyl Isothiocyanate | Prostate Cancer Cells | HDAC Inhibition, DNA Demethylation. cambridge.org | Inhibition of HDAC activity and levels, promotion of GSTP1 promoter demethylation. cambridge.org |
| Phenylhexyl Isothiocyanate | Human Myeloma Cells | Histone Hyperacetylation, DNA Demethylation. cambridge.org | Induced histone H3 hyperacetylation, demethylation of the p16 promoter. cambridge.org |
| Sulforaphane | General | DNA Demethylation. bohrium.com | Regulation of DNA demethylation. bohrium.com |
Enzymatic and Receptor-Mediated Actions
Dopamine (B1211576) Transporter (DAT) Blocking Mechanisms
Piperidine derivatives have been extensively studied for their interaction with the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synapse. nih.govacs.org The rewarding effects of substances like cocaine are primarily attributed to their ability to block DAT, leading to an increase in synaptic dopamine. nih.gov
A variety of piperidine-based compounds have been synthesized and evaluated for their DAT inhibitory activity. acs.org For instance, diphenylmethoxypiperidine derivatives, such as diphenylpyraline (B1670736) (DPP) and its analogs, have been shown to inhibit DAT. nih.gov The structure of these compounds, often featuring a diphenylmethoxy moiety and a piperidyl ring, is crucial for their binding affinity to the DAT. nih.gov Symmetrical para substituents on the benzene (B151609) rings of DPP analogs have been found to be important for high potency in DAT binding. nih.gov
Structure-activity relationship (SAR) studies on piperidine analogues of cocaine have revealed that modifications to the piperidine ring and its substituents can significantly alter their affinity and selectivity for DAT, as well as for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org For example, N-demethylation of certain piperidine-based ligands can lead to improved activity at the SERT and NET with modest changes at the DAT. acs.org
Furthermore, bioisosteric replacement of the piperazine (B1678402) ring in some atypical DAT inhibitors with aminopiperidines has led to the development of compounds with high to moderate DAT affinities and improved metabolic stability. researchgate.net These findings indicate that the piperidine scaffold is a versatile platform for designing DAT inhibitors with specific pharmacological profiles. acs.orgresearchgate.net The interaction of these ligands with DAT is complex and does not solely depend on the presence of a nitrogen or oxygen heteroatom, as demonstrated by bicyclo[3.2.1]octane analogues that are potent monoamine transport inhibitors. acs.org
NMDA Receptor Antagonism
Piperidine derivatives have also been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission. ebi.ac.ukquickcompany.in Overactivation of NMDA receptors is implicated in various neurological disorders.
A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as NMDA receptor antagonists. ebi.ac.uk The tetrazole moiety in these compounds acts as a bioisostere for an omega-acid group. ebi.ac.uk One of the most potent compounds in this series, LY233053, demonstrated selective antagonism at the NMDA receptor both in vitro and in vivo. ebi.ac.uk The antagonist activity was found to reside specifically with the (-)-2R,4S-isomer. ebi.ac.uk
Modifications to the piperidine ring of dexoxadrol (B1663360) analogues have also been explored to develop NMDA receptor antagonists. It was found that the stereochemistry at the ring junction and the orientation of substituents at the C-4 position are critical for high affinity. A dexoxadrol analogue with a hydroxyl group at the 4-position (17d, WMS-2508) was identified as a potent NMDA antagonist with high selectivity.
Furthermore, other piperidine derivatives have been designed to be highly effective and selective antagonists of the NR2B subtype of the NMDA receptor. quickcompany.ingoogle.com These compounds show potential as therapeutic agents with reduced side effects compared to non-selective NMDA antagonists. google.com The development of these selective antagonists highlights the importance of the piperidine scaffold in targeting specific subunits of the NMDA receptor complex.
Covalent Acylation of Muscarinic Receptors by Isothiocyanate Derivatives
The isothiocyanate group (-N=C=S) is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as primary amines and thiols. nih.govnih.gov This property has been utilized to develop irreversible inhibitors for various receptors, including muscarinic acetylcholine (B1216132) receptors. nih.gov
Isothiocyanate derivatives of known muscarinic antagonists have been synthesized to act as affinity labels, which can aid in mapping the receptor's binding site and understanding its structure and function. nih.gov For example, derivatives of pirenzepine (B46924) and telenzepine (B1681252) containing an isothiocyanate group have been shown to inhibit muscarinic receptors irreversibly. nih.gov These compounds were found to decrease the maximum number of binding sites (Bmax) for a radioligand without affecting its binding affinity (Kd), which is characteristic of irreversible inhibition. nih.gov
The covalent modification of receptors by isothiocyanates is not limited to muscarinic receptors. The isothiocyanate moiety has been used as a reactive "warhead" to target other G protein-coupled receptors (GPCRs), such as cannabinoid and histamine (B1213489) H3 receptors. semanticscholar.org The reaction typically occurs with cysteine residues, although reactions with lysine (B10760008) residues are also possible under physiological conditions. semanticscholar.orgresearchgate.net The development of covalent agonists and antagonists for aminergic GPCRs, including those with isothiocyanate groups, provides valuable tools for studying receptor activation and structure. pnas.org This approach allows for the stabilization of specific receptor conformations, facilitating structural studies. pnas.org
Androgen Receptor Antagonism and Thiohydantoin Analogues
Thiohydantoin derivatives have emerged as a significant class of androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. nih.govresearchgate.net The androgen receptor signaling pathway is a key driver in the development and progression of this disease. researchgate.net
Structure-activity relationship (SAR) studies have been conducted on a series of thiohydantoins, leading to the discovery of potent AR antagonists. acs.orgnih.gov These studies have explored various modifications to the thiohydantoin core and its substituents to optimize antagonist activity. nih.gov For example, replacing the thiohydantoin ring with different alkyl or cycloalkyl groups has been shown to influence the compound's potency. nih.gov
Novel thiohydantoin derivatives of the established AR antagonist enzalutamide (B1683756) have been synthesized and evaluated. nih.gov One such derivative, compound 31c, was identified as being 2.3-fold more potent than enzalutamide as an AR antagonist. nih.gov Molecular docking studies suggest that this increased potency is due to improved interactions with the androgen receptor. nih.gov In cell-based assays, this compound demonstrated anti-proliferative activity against hormone-sensitive prostate cancer cells. nih.gov
The development of these thiohydantoin analogues is a promising strategy to overcome resistance to existing androgen deprivation therapies. researchgate.net By creating more potent and specific AR antagonists, researchers aim to improve the treatment outcomes for patients with prostate cancer, including castration-resistant prostate cancer (CRPC). researchgate.netacs.org The replacement of the sulfur atom in the thiohydantoin ring with an oxygen atom to form hydantoin (B18101) derivatives has also been explored, with some compounds showing comparable activity to enzalutamide. mdpi.com
Influence on Beta-Site APP Cleaving Enzyme 1 (BACE1) Expression
There is currently no direct scientific evidence detailing the influence of this compound on the expression of Beta-Site APP Cleaving Enzyme 1 (BACE1). However, the potential for interaction can be inferred by examining research on its constituent functional groups. BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides from the amyloid precursor protein (APP). nih.gov Elevated BACE1 levels and activity are observed in the brains of Alzheimer's patients. nih.gov
The isothiocyanate group is a key feature of compounds studied for BACE1 inhibition. Sulforaphane, an isothiocyanate found in cruciferous vegetables, has been identified as a potent, selective, and non-competitive BACE1 inhibitor. nih.govresearchgate.netkribb.re.kr Studies have shown its inhibitory activity to be significantly more potent than other natural compounds like resveratrol (B1683913) and quercetin. nih.govkribb.re.kr Computational docking studies suggest that sulforaphane has a high affinity for BACE1, interacting with the enzyme at locations other than the active binding sites through van der Waals forces. nih.govkribb.re.kr This non-competitive inhibition is considered a desirable trait, as it can offer a better safety profile. researchgate.net
Table 1: BACE1 Inhibitory Activity of Sulforaphane Compared to Other Natural Compounds
| Compound | Type | IC₅₀ (μM) for BACE1 | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Sulforaphane | Isothiocyanate | 0.14 | Non-competitive | nih.gov |
| Resveratrol | Stilbenoid | 0.86 | Not specified | nih.gov |
| Quercetin | Flavonoid | 0.91 | Not specified | nih.gov |
Furthermore, molecules containing a piperidine ring, such as donepezil (B133215) and its analogues, have been investigated as multifunctional agents for Alzheimer's disease, targeting both cholinesterases and BACE1. nih.gov While generally less potent against BACE1 than dedicated inhibitors, some of these piperidine-containing derivatives show inhibitory activity in the low micromolar range. nih.gov Given that this compound possesses both an isothiocyanate group and a methylpiperidine structure, it is plausible that it could exhibit inhibitory activity toward BACE1, though this remains to be experimentally verified.
Interactions with Biological Systems
Modulation of Gut Microbial Community
Specific studies on the interaction between this compound and the gut microbiome have not been published. However, the broader class of isothiocyanates (ITCs), which are typically formed from the hydrolysis of glucosinolates found in Brassica vegetables, is known to be metabolized by the human gut microbiota. nih.govnih.gov This interaction is significant because the gut microbiota can act as a "gateway" for the formation of these bioactive compounds from dietary precursors, especially after cooking has destroyed the plant's own enzymes. nih.govoregonstate.edu
Research on other ITCs suggests a potential for microbial modulation. For instance, a diet rich in isothiocyanate-containing vegetables has been associated with changes in the gut microbial composition, including a reduction in the abundance of certain sulfate-reducing bacteria. mdpi.com Studies on specific compounds like benzyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) indicate they may influence the gut ecosystem. In animal models of colitis, BITC, in combination with resveratrol, was shown to remodel the gut microbiota by increasing the relative abundance of Bacteroidetes and decreasing Firmicutes, which correlated with anti-inflammatory effects. mdpi.com Interestingly, PEITC was reported to have no antimicrobial action against beneficial commensal bacteria such as Bifidobacterium bifidum and Lactobacillus acidophilus, suggesting a potentially selective activity against pathogenic bacteria. mdpi.com
The metabolism of glucosinolates and the subsequent production of ITCs by gut bacteria highlight a complex relationship between diet, the microbiome, and host health. nih.govnih.gov While the specific effects of this compound are unknown, the activities of related ITCs suggest it could potentially influence the composition and metabolic activity of the gut microbial community.
Anti-bacterial Activities and Mechanisms of Action
While direct antibacterial studies on this compound are lacking, the isothiocyanate functional group is well-documented for its antimicrobial properties against a range of human and foodborne pathogens. nih.govmicrobiologyresearch.org The chemical structure of the ITC, particularly the nature of the R-group attached to the -N=C=S moiety, significantly influences its antibacterial efficacy. nih.govmdpi.com Aromatic ITCs like benzyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) often show greater potency than aliphatic ITCs such as allyl isothiocyanate (AITC). nih.govmdpi.com
The primary mechanism of antibacterial action for ITCs is believed to be the disruption of bacterial cell membrane integrity. nih.gov This can lead to the leakage of essential intracellular components, such as proteins and nucleic acids, ultimately causing cell death. nih.gov This mechanism is similar to that of polymyxin (B74138) B, an antibiotic that targets the cell membrane. Evidence for this includes the detection of increased leakage of metabolites with high absorbance at 260 nm and 280 nm from bacteria treated with ITCs. nih.gov
The effectiveness of various ITCs has been quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different bacterial strains.
Table 2: Antibacterial Activity of Selected Isothiocyanates Against Various Bacteria
| Isothiocyanate | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | Escherichia coli | 100 | nih.gov |
| Pseudomonas aeruginosa | 100 | nih.gov | |
| Staphylococcus aureus | 100 | nih.gov | |
| Listeria monocytogenes | 100 | nih.gov | |
| Phenylethyl isothiocyanate (PEITC) | Escherichia coli | 100 | nih.gov |
| Pseudomonas aeruginosa | 100 | nih.gov | |
| Staphylococcus aureus | 100 | nih.gov | |
| Listeria monocytogenes | 100 | nih.gov | |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni (sensitive strains) | 1.25 | nih.gov |
| Campylobacter jejuni (resistant strains) | 5 | nih.gov |
The bactericidal nature of ITCs, their efficacy against bacteria in various growth stages, and their activity in vapor form support their potential application in food preservation and as a basis for developing new antimicrobial agents. nih.govmicrobiologyresearch.org The presence of the isothiocyanate group in this compound strongly suggests it may possess similar antibacterial properties, although experimental confirmation is required.
Compound Reference Table
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Efficacy
The most crucial feature is the isothiocyanate (–N=C=S) functional group. The carbon atom in this group is highly electrophilic, allowing it to react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. mostwiedzy.plnih.gov This reactivity is fundamental to its mechanism of action, often leading to the formation of stable dithiocarbamates and covalent, irreversible inhibition of target proteins like kinases. mostwiedzy.plnih.gov Studies on related compounds have shown that replacing the isothiocyanate group with a thiocyanate (B1210189) (–S–C≡N) group, as in an analogue of 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), completely abolishes inhibitory activity, underscoring the essential nature of the –N=C=S moiety. nih.gov
The piperidine (B6355638) ring itself is another key component. In many biologically active compounds, piperidine moieties are critical structural features for receptor binding. acs.org For instance, in certain dual-activity ligands, the protonated piperidine derivative is essential for forming a salt bridge interaction within the receptor's binding pocket, which is crucial for high biological activity. acs.org
Furthermore, the substitution pattern on the piperidine ring is a significant determinant of activity. The position of the isothiocyanate group influences biological function, as demonstrated by the comparison between 4-isothiocyanato-PCP (Fourphit) and its positional isomer, 3-isothiocyanato-PCP (metaphit), which have different biological profiles. wikipedia.org The classification of the carbon to which the isothiocyanate is attached also matters; studies on other isothiocyanates have found that secondary isothiocyanates can possess higher potency than their primary isomers. researchgate.net
Table 1: Key Structural Determinants for Isothiocyanate Efficacy
| Structural Feature | Importance in Biological Activity | Reference |
|---|---|---|
| Isothiocyanate (–N=C=S) Group | Essential for activity; the electrophilic carbon reacts with nucleophilic residues (e.g., thiols) in target proteins, often leading to covalent inhibition. Replacement with a thiocyanate group eliminates activity. | mostwiedzy.plnih.govnih.govnih.gov |
| Piperidine Ring | Acts as a core scaffold and can be critical for receptor interaction, potentially forming key interactions like salt bridges within a binding pocket. | acs.org |
| Positional Isomerism (e.g., 4- vs. 3-position) | The location of the isothiocyanate group on the ring significantly impacts biological profile and target specificity. | wikipedia.org |
| Substituent Classification (Primary vs. Secondary) | Secondary isothiocyanates have been shown to be more potent inhibitors than their primary structural isomers in some contexts. | researchgate.net |
Influence of Alkyl Chain Length and Substituent Patterns on Activity
Beyond the core determinants, the specific nature of substituents and the length of any alkyl chains are fine-tuning elements that can dramatically influence biological activity. Research into various isothiocyanates has established clear principles regarding these modifications.
Substituent patterns on the core structure also play a pivotal role. The presence, type, and position of substituents can modulate electronic properties, steric hindrance, and binding affinity. For example, studies on aryl isothiocyanates have shown that while direct attachment of the –NCS group to an aromatic ring promotes good activity, the addition of further substituents on the ring can have a negative effect on certain activities. tandfonline.com Conversely, specific substituents can be beneficial; the methylsulfinyl group in 6-MSITC, a compound found in wasabi, is thought to be related to its high inhibitory potency. nih.gov In the rational design of new drugs, strategic substitution is a key tool. For instance, replacing a fluorobenzene (B45895) ring with a pyridine (B92270) ring in a complex molecule was shown to decrease lipophilicity and improve bioavailability without losing affinity for the target receptor. nih.gov
Table 2: Effect of Alkyl Chain and Substituents on Isothiocyanate Activity
| Modification | Observed Effect on Activity | Example Compound(s) | Reference |
|---|---|---|---|
| Increased Alkyl Chain Length | Can increase inhibitory potency. | PPITC > PEITC; 8-Phenyloctyl ITC > 6-Phenylhexyl ITC | researchgate.netnih.gov |
| Aryl Ring Substitution | Can decrease activity, depending on the substituent and assay. | Substituted Phenyl ITCs | tandfonline.com |
| Addition of Specific Functional Groups | Can enhance potency. | Methylsulfinyl group in 6-MSITC | nih.gov |
| Bioisosteric Replacement (e.g., Phenyl to Pyridine) | Can improve pharmacokinetic properties like bioavailability. | Androgen Receptor Antagonists | nih.gov |
Conformational Requirements for Receptor Binding and Inhibition
For a molecule to exert its biological effect, it must adopt a specific three-dimensional conformation that is complementary to its target's binding site. 4-Isothiocyanato-1-methylpiperidine is known to function as a kinase inhibitor, binding to receptor kinases and blocking the phosphorylation of proteins. biosynth.com This action prevents the activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell growth. biosynth.com
The binding mechanism often involves the formation of a covalent bond. The isothiocyanate group is an acylating agent that can react with nucleophilic residues, such as primary amino or thiol groups, within the receptor's binding site. nih.gov This leads to irreversible inhibition, as the inhibitor becomes permanently attached to the target protein. This covalent modification can induce conformational changes in the protein, locking it in an inactive state. nih.gov
The inherent flexibility of the isothiocyanate molecule is also a key factor. The R–N=C=S bond angle is not rigid, and the molecule can exist in multiple conformations. researchgate.net This conformational dynamism allows the molecule to adapt its shape to fit optimally within the binding pocket of a receptor. The ability to access a range of conformations can be crucial for overcoming small steric barriers and achieving a stable binding orientation. researchgate.net Studies on other ligand-receptor systems show that the binding of an agonist can induce local conformational changes that extend between subunits of a receptor complex, which is a critical step in receptor activation. semanticscholar.org
Stereochemical Effects on Biological Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral themselves and can therefore interact differently with the various stereoisomers of a ligand.
While specific stereochemical studies on this compound are not widely reported, research on related isothiocyanates highlights the importance of this aspect. For instance, the natural isothiocyanate 6-methylsulfinylhexyl isothiocyanate (6-HITC) from wasabi exists as a single enantiomer due to the chiral sulfur atom. acs.org It is known from other compounds like sulforaphane (B1684495) that sulfur chirality can have a significant effect on biological activity. acs.org In some cases, however, the effect is negligible; one study noted that sulfur stereochemistry had no effect on the ability of certain sulforaphane analogues to activate the Nrf2 transcription factor. mdpi.com
Table 3: Examples of Stereochemical Influence on Isothiocyanate-Related Compounds
| Compound/Class | Stereochemical Feature | Observed Effect | Reference |
|---|---|---|---|
| Sulforaphane (SFN) | Chiral sulfur atom | Sulfur chirality can be significant for biological activity, though it did not affect Nrf2 activation in one study. | acs.orgmdpi.com |
| 6-Methylsulfinylhexyl isothiocyanate (6-HITC) | Chiral sulfur atom | Exists naturally as a single enantiomer, suggesting stereochemistry is important, though the exact impact on activity is an area of ongoing research. | acs.org |
| 4-Ipomeanol | Chiral carbon with a secondary alcohol | Enantiomers were equipotent in cytotoxicity assays, but their metabolism (glucuronidation) was stereoselective in human tissues. | nih.gov |
Development of Molecular Models for Biological Observations (e.g., 2D-QSAR, Pharmacophore)
To rationalize the observed structure-activity relationships and predict the biological activity of novel compounds, computational molecular modeling techniques are widely employed. These methods include Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling.
Two-dimensional QSAR (2D-QSAR) is a statistical method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various physicochemical descriptors for each molecule (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with their measured potency (such as IC₅₀ values). nih.govresearchgate.net The resulting QSAR model can be represented as an equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net Successful QSAR models have been developed for various classes of compounds, including those containing isothiocyanate moieties. researchgate.net
Pharmacophore modeling is another powerful computational tool that focuses on the three-dimensional arrangement of essential chemical features a molecule must possess to bind to a specific biological target. frontiersin.org A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionic groups. frontiersin.orgyoutube.com These models can be generated based on the structure of a known active ligand bound to its receptor or by aligning a set of active molecules and extracting their common features. frontiersin.orgdrugbank.com Once developed, the pharmacophore model serves as a 3D query to screen large virtual databases of compounds, rapidly identifying molecules that have the correct spatial arrangement of features and are therefore likely to be active. frontiersin.org This approach allows for the efficient discovery of novel chemical scaffolds for a given target.
Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Separation Techniques for 4-Isothiocyanato-1-methylpiperidine and its Derivatives
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its derivatives. High-performance liquid chromatography (HPLC) is a principal technique in this regard, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is critical for the accurate analysis of isothiocyanates. For instance, a reversed-phase HPLC (RP-HPLC) method was developed and validated for the estimation of allyl isothiocyanate (AITC), a related organosulfur compound. nih.gov This method utilized an isocratic elution with a mobile phase of water and methanol (B129727) (30:70 v/v) on a BDS HYPERSIL C18 column, with detection at 246 nm. nih.gov Such methods provide a foundation for developing specific protocols for this compound, ensuring specificity, linearity, accuracy, and precision. nih.gov
In the synthesis of enzalutamide (B1683756), a drug containing a thiohydantoin moiety, an HPLC method was developed to quantify the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) impurity. pnrjournal.com This method employed a gradient elution on a Phenomenex Kinetex C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). pnrjournal.com The development process involved optimizing the injection volume to achieve the desired sensitivity for low-level analysis. pnrjournal.com These examples highlight the common approaches and considerations in developing HPLC methods for isothiocyanate-containing compounds.
Table 1: Exemplary HPLC Method Parameters for Isothiocyanate Analysis
| Parameter | Allyl Isothiocyanate Method nih.gov | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Method pnrjournal.com |
| Chromatographic Mode | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | BDS HYPERSIL C18 | Phenomenex Kinetex C18 (100 x 2.1 mm, 3.5µm) |
| Mobile Phase | Water: Methanol (30:70 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 246 nm | 295 nm (for isothiocyanate impurity) |
| Injection Volume | 20 µL | 5 µL |
Reversed-Phase Chromatography for Thiocarbamoyl and Thiohydantoin Derivatives
Reversed-phase chromatography is a powerful technique for separating thiocarbamoyl and thiohydantoin derivatives, which are formed from the reaction of isothiocyanates with amino acids. researchgate.netresearchgate.net In the analysis of amino acids, derivatization with an Edman-type reagent, 4-(5′,6′-dimethoxybenzothiazolyl)phenylisothiocyanate, yields thiocarbamoyl derivatives. researchgate.net These are then converted to the corresponding thiohydantoin derivatives, which can be separated by reversed-phase chromatography using a gradient elution with a mixture of acetonitrile, tetrahydrofuran, and a triethylamine–acetic acid buffer. researchgate.net
Similarly, the retention behavior of newly synthesized arylidene derivatives of 2-thiohydantoin (B1682308) has been investigated using reversed-phase thin-layer chromatography (TLC). kg.ac.rskg.ac.rs In these studies, octadecyl (C-18) silica (B1680970) gel was used as the stationary phase with a mobile phase of acetonitrile and water. kg.ac.rskg.ac.rs The insights gained from TLC are often used to develop more sophisticated HPLC methods for the separation and quantification of these derivatives. kg.ac.rs The use of reversed-phase HPLC with C18 columns is also standard for the purification and analysis of various thiohydantoin derivatives, including those synthesized for androgen receptor antagonism. google.comnih.gov
Spectroscopic Identification and Structural Elucidation in Synthetic Research
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule. For piperidine (B6355638) derivatives, NMR studies can confirm the chair conformation of the piperidine ring and the equatorial or axial positions of substituents. researchgate.net For instance, in a study of 4-hydroxy-1-methylpiperidine betaine (B1666868) derivatives, the chemical shifts in the ¹³C NMR spectrum helped to assign the carbon atoms of the piperidine ring. researchgate.net The structure of this compound has been confirmed using NMR, which established its regioselectivity. smolecule.com The proton NMR spectra of telodendrimers containing 4-methylpiperidine (B120128) have been used to confirm their well-defined chemical structures. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, characteristic fragment ions. libretexts.orgrsc.org The fragmentation of cyclic alkanes, for example, often involves α- and β-cleavage with hydrogen rearrangement, leading to a series of characteristic ions. cas.cn
For molecules containing a carbonyl group, such as ketones, a common fragmentation pathway leads to the formation of stable acylium ions. libretexts.org In the context of this compound, mass spectrometry would be used to confirm its molecular weight of approximately 158.23 g/mol . smolecule.com Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific precursor ion and inducing further fragmentation. uab.edu This technique is particularly useful for differentiating isobaric ions—ions with the same mass-to-charge ratio but different elemental compositions. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores, which are functional groups that absorb UV or visible light. bspublications.netmsu.edu The isothiocyanate group (-N=C=S) is a chromophore, and its presence in this compound can be detected by UV-Vis spectroscopy. The absorption maximum (λmax) is influenced by the molecular structure and the solvent used. bspublications.net
The conjugation of chromophores generally leads to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) and an increase in molar absorptivity. uomustansiriyah.edu.iqlibretexts.org While the piperidine ring itself does not absorb significantly in the near-UV region, the isothiocyanate group will have a characteristic absorption. For instance, in the analysis of enzalutamide, the isothiocyanate impurity showed a maximum absorption at 295 nm. pnrjournal.com The selection of a suitable solvent is crucial, as it should not absorb in the same region as the analyte. bspublications.net
Applications in Biochemical and Proteomic Assays
The isothiocyanate functional group is a key reactive moiety in reagents used for the sequential degradation of peptides and for the derivatization of amino acids to facilitate their analysis. These applications are fundamental in the fields of biochemistry and proteomics for determining the primary structure of proteins and quantifying amino acid composition.
Fluorescence Derivatization for Amino Acid Analysis
The analysis of amino acids, the fundamental building blocks of proteins, often requires a chemical modification step known as derivatization. actascientific.com This process is necessary because many amino acids lack a chromophore, a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible spectrum. shimadzu.com Derivatization attaches a chemical label to the amino acid that enhances its detectability by analytical instruments like high-performance liquid chromatography (HPLC). actascientific.comshimadzu.com
Pre-column derivatization, where the amino acids are modified before being introduced into the HPLC system, is a widely used technique. actascientific.comshimadzu.com Isothiocyanates, such as phenylisothiocyanate (PITC), are common derivatizing agents. actascientific.comshimadzu.com These compounds react with the primary and secondary amino groups of amino acids under basic conditions to form derivatives that can be detected by UV absorbance. fujifilm.comacademicjournals.org
For enhanced sensitivity, fluorescent derivatizing agents are employed. These reagents, often containing isothiocyanate groups on a fluorescent molecule, react with amino acids to produce highly fluorescent derivatives. researchgate.net This allows for the detection of amino acids at very low concentrations, often in the picomole to femtomole range. academicjournals.orgresearchgate.net The resulting derivatized amino acids are then separated by reversed-phase HPLC and quantified using a fluorescence detector. researchgate.netjascoinc.com
| Derivatization Technique | Reagent Type | Detection Method | Key Advantage |
| Pre-column Derivatization | Isothiocyanates (e.g., PITC) | UV Absorbance | Broad applicability for primary and secondary amines. fujifilm.comacademicjournals.org |
| Pre-column Derivatization | Fluorescent Isothiocyanates | Fluorescence | High sensitivity for trace-level analysis. academicjournals.orgresearchgate.net |
Automated Edman Degradation for N-Terminal Protein Sequencing
Automated Edman degradation is a cornerstone technique for determining the amino acid sequence from the N-terminus of a protein or peptide. fujifilm.comehu.eus This method involves a cyclical process of chemically modifying and then cleaving the N-terminal amino acid, which is then identified. ehu.euslibretexts.org This process is repeated to sequentially identify the subsequent amino acids in the chain. ehu.eus
The process begins with the reaction of the free α-amino group of the N-terminal amino acid with an isothiocyanate, most commonly phenylisothiocyanate (PITC), under basic conditions. fujifilm.comshimadzu.com This coupling reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. fujifilm.com Following this, the PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). fujifilm.comshimadzu.com This step selectively cleaves the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact. fujifilm.comehu.eus The ATZ-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. ehu.eus This stable PTH-amino acid is then identified using chromatographic methods, typically HPLC. creative-proteomics.com The cycle is then repeated on the shortened peptide to determine the next amino acid in the sequence. ehu.eus
While powerful, the efficiency of each cycle is not 100%, which typically limits the reliable sequencing to about 30-60 amino acid residues. creative-biolabs.com
In automated Edman degradation, the initial coupling reaction between the isothiocyanate reagent and the N-terminal amino acid requires a basic environment. shimadzu.comscribd.com Historically, various bases have been used, including pyridine (B92270) and trimethylamine (B31210) (TMA). scribd.comshimadzu.com However, N-methylpiperidine has emerged as a preferred base in modern automated protein sequencers. fujifilm.comshimadzu.com
The use of N-methylpiperidine helps to create the necessary alkaline conditions (pH ~9.0) for the efficient coupling of PITC to the N-terminal amino group. shimadzu.comcreative-proteomics.com A significant advantage of using N-methylpiperidine over other bases like TMA is the reduction of unwanted byproducts that can interfere with the subsequent chromatographic analysis of the PTH-amino acids. fujifilm.comshimadzu.com This leads to a lower baseline noise in the chromatogram, which in turn improves the sensitivity and reliability of the identification of the PTH-amino acid derivatives, especially when analyzing small amounts of a protein sample. shimadzu.com
Continuous efforts have been made to optimize the reaction conditions of automated Edman degradation to improve sequencing efficiency, lengthen the number of identifiable residues, and lower the detection limits. nih.gov Key areas of optimization include the choice of reagents, reaction times, and the analytical separation of the resulting PTH-amino acids.
The replacement of trimethylamine with N-methylpiperidine as the base for the coupling step is a prime example of reagent optimization that reduces the formation of interfering byproducts like dimethylphenylthiourea (B184160) (DMPTU). fujifilm.comshimadzu.com Further improvements have been achieved by modifying the composition of the acid used for the cleavage and conversion steps, such as using trifluoroacetic acid with a reduced amount of the antioxidant dithiothreitol (B142953) (DTT), which can also interfere with the detection of certain PTH-amino acids. fujifilm.com
Modern protein sequencers often employ gradient elution in the HPLC analysis of PTH-amino acids. shimadzu.com Compared to isocratic systems, gradient elution can significantly improve the separation of the different PTH-amino acids, leading to better peak shapes and enhanced detection sensitivity, with intensity levels potentially increasing three to fivefold. shimadzu.com These optimizations, including reduced cleavage times and refined analytical methods, have significantly reduced background signal accumulation, allowing for the successful sequencing of longer polypeptide chains and the analysis of picomole quantities of protein. fujifilm.comnih.gov
| Optimization Strategy | Effect | Reference |
| Use of N-Methylpiperidine | Reduces interfering byproducts, lowers chromatogram baseline. | fujifilm.comshimadzu.com |
| Reduced Dithiothreitol (DTT) | Minimizes interference with PTH-Asp and PTH-His peaks. | fujifilm.com |
| HPLC Gradient Elution | Improves peak shape and separation, increases detection intensity. | shimadzu.com |
| Reduced Cleavage Times | Decreases background accumulation, allows for longer sequencing runs. | nih.gov |
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic properties of 4-isothiocyanato-1-methylpiperidine. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.govnih.gov By solving the Schrödinger equation, these methods can elucidate the distribution of electrons within the molecule, which in turn determines its reactivity and physical properties. nih.gov
Table 1: Theoretical Descriptors for Electronic Structure Analysis
| Descriptor | Description | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Electron Density | The probability of finding an electron in a particular region of the molecule. | Highlights electron-rich and electron-deficient areas, predicting sites of reactivity. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Identifies regions prone to electrophilic and nucleophilic attack. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.net
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding mode of a compound. For instance, this compound has been identified as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, through structure-based virtual screening and molecular docking studies. researchgate.netnih.gov The isothiocyanate group can form specific interactions with amino acid residues in the active site of PARP-1, contributing to its inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. researchgate.net These simulations can reveal the stability of the docked pose, the flexibility of the ligand and the protein, and the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For piperidine-based compounds, MD simulations have been used to explore their conformational behavior and interactions within a biological environment. researchgate.net Such simulations for this compound bound to a target like PARP-1 would offer a deeper understanding of the binding mechanism and could guide the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.comresearchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are crucial for their biological effects. researchgate.netwur.nl
For a compound like this compound, QSAR models could be developed using a dataset of related isothiocyanate or piperidine (B6355638) derivatives with known biological activities. nih.govresearchgate.net The models are built by calculating various molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. nih.gov Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are then used to correlate these descriptors with the observed biological activity. nih.govbrieflands.com
QSAR studies on piperidine derivatives have been performed to predict their activity as CCR5 antagonists and their toxicity against Aedes aegypti. nih.govresearchgate.netnih.govtandfonline.com Similarly, QSAR models for isothiocyanates have been developed to predict their antibacterial activity. researchgate.netwur.nl These studies indicate that properties like partial charge, polarity, and molecular shape are key determinants of the biological activity of isothiocyanates. wur.nl A QSAR model for this compound and its analogues could therefore be a powerful tool for predicting their potential as therapeutic agents and for guiding the synthesis of new derivatives with improved activity.
Table 2: Key Descriptor Classes in QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
| Topological | Connectivity indices, Shape indices | Molecular size, shape, and branching. |
| Electronic | Dipole moment, Partial charges | Distribution of electrons and electrostatic properties. |
| Physicochemical | LogP, Molar refractivity | Lipophilicity and steric properties. |
| Structural | Presence of specific functional groups | Key structural features related to activity. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify new bioactive compounds from large chemical libraries. nih.govsemanticscholar.orgresearchgate.net
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target. semanticscholar.org For this compound, a pharmacophore model could be developed based on its structure and known interactions with a target like PARP-1. researchgate.net This model would highlight the key features of the piperidine ring, the methyl group, and the isothiocyanate moiety that are crucial for its activity.
Virtual screening is the process of using a pharmacophore model or a docked structure to search large databases of chemical compounds for molecules that match the required features. nih.govvipergen.com This allows for the rapid identification of potential "hits" that can then be tested experimentally. A pharmacophore model based on this compound could be used to screen for other compounds that share its key interaction features, potentially leading to the discovery of novel inhibitors with different chemical scaffolds. semanticscholar.orginserm.fr This approach has been successfully used to identify inhibitors for various targets, including those involving isothiocyanate-containing compounds. semanticscholar.orgresearchgate.net
Computational Insights into Dithiocarbamate-Metal Complexation
While this compound is an isothiocyanate, it is closely related to dithiocarbamates, which are known for their ability to form stable complexes with a wide range of metal ions. sysrevpharm.orgnih.govresearchgate.net Isothiocyanates can be converted to dithiocarbamates through reaction with a source of sulfur, such as hydrogen sulfide (B99878) or thiols. acs.org Computational methods, particularly DFT, can provide significant insights into the process of dithiocarbamate (B8719985) formation and their subsequent complexation with metals. researchgate.netresearchgate.net
DFT calculations can be used to study the electronic structure and reactivity of dithiocarbamate ligands derived from this compound. researchgate.net These calculations can help in understanding the bonding between the sulfur atoms of the dithiocarbamate and the metal center, as well as the geometry and stability of the resulting metal complexes. researchgate.net The formation of such complexes can significantly alter the biological properties of the parent molecule, and computational studies can help in predicting these changes. The ability of dithiocarbamates to chelate metal ions is a key aspect of their chemical and biological activity, and computational analysis can elucidate the factors that govern this process. sysrevpharm.orgnih.gov
Environmental and Ecological Research of Isothiocyanate Compounds
Degradation Pathways in Natural Systems
There is no specific information available in scientific literature regarding the degradation pathways of 4-Isothiocyanato-1-methylpiperidine in natural systems. Research on the degradation of isothiocyanates, in general, indicates that hydrolysis and reaction with nucleophiles are potential pathways, but studies have not been conducted on this particular compound.
Table 7.1: Degradation Studies of this compound
| Degradation Pathway | Studied System | Key Findings |
| Data not available | Data not available | Data not available |
Environmental Fate and Transport Studies
Specific studies on the environmental fate and transport of this compound have not been identified. While the environmental behavior of some isothiocyanates, such as the soil fumigant methyl isothiocyanate, has been investigated, this data cannot be directly extrapolated to this compound due to structural differences, including the presence of the 1-methylpiperidine (B42303) ring which influences properties like volatility and solubility.
Table 7.2: Environmental Fate and Transport Data for this compound
| Parameter | Value | Source |
| Data not available | Data not available | Data not available |
Ecological Role of Isothiocyanates in Natural Product Chemistry
This compound is a synthetic compound and is not known to be a natural product. Therefore, it does not have a recognized ecological role in natural product chemistry. The ecological roles of naturally occurring isothiocyanates, primarily as defense compounds in plants of the Brassicaceae family, have been extensively studied. mdpi.comhmdb.ca These natural isothiocyanates are involved in plant-herbivore and plant-pathogen interactions. mdpi.com However, this body of research does not pertain to the specific compound .
Research on Isothiocyanates as Biocides and Related Environmental Impact
While the isothiocyanate functional group is known for its biocidal properties, and various isothiocyanates are used as fumigants and antimicrobial agents, there is no specific research available on this compound as a biocide or its associated environmental impact. mdpi.com Studies on other isothiocyanates have shown potential for broad-spectrum activity against soil-borne pathogens, nematodes, and other pests. mdpi.com The environmental impact of these biocides is an area of active research, focusing on their effects on non-target organisms and their persistence in the environment. However, no such investigations have been published for this compound.
Table 7.3: Biocidal Activity and Environmental Impact of this compound
| Target Organism | Efficacy | Environmental Impact Study | Findings |
| Data not available | Data not available | Data not available | Data not available |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Isothiocyanato-1-methylpiperidine to minimize byproducts?
- Methodological Answer : Use controlled nucleophilic substitution reactions with 1-methylpiperidine and thiocyanate derivatives under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates like 4-chloro-1-methylpiperidine. Adjust stoichiometry (e.g., 1:1.2 molar ratio of thiocyanate to chloro precursor) and temperature (50–70°C) to favor thiocyanate substitution over oxidation or reduction pathways .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isothiocyanate group’s presence at the 4-position. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies the -N=C=S stretching band (~2050 cm⁻¹). For purity assessment, use reverse-phase HPLC with UV detection at 254 nm and compare retention times against synthetic standards .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS hazard guidelines (e.g., skin/eye irritation and respiratory risks). Use fume hoods for synthesis, nitrile gloves, and safety goggles. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation. Emergency procedures should include immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?
- Methodological Answer : Perform systematic solvent polarity studies (e.g., DMSO vs. THF) using kinetic assays to measure reaction rates. For example, track thiocyanate displacement in SN2 reactions with benzyl bromide via ¹H NMR. Control variables like dielectric constant and hydrogen-bonding capacity to isolate solvent effects. Conflicting data may arise from solvent-specific stabilization of transition states or byproduct formation .
Q. What mechanistic insights support the design of this compound derivatives for targeted bioactivity?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., electrophilicity of the isothiocyanate group). Pair with molecular docking studies to predict interactions with biological targets (e.g., cysteine proteases). Synthesize analogs (e.g., 4-azido or 4-carboxylate derivatives) and validate activity via enzyme inhibition assays. Compare results with structurally related compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .
Q. How can researchers mitigate instability of this compound in aqueous environments?
- Methodological Answer : Stabilize the compound using lyophilization or encapsulation in cyclodextrins. Conduct accelerated degradation studies (e.g., pH 3–9 buffers at 40°C) to identify degradation pathways (e.g., hydrolysis to 1-methylpiperidine-4-amine). Use LC-MS to detect degradation products and optimize storage conditions (e.g., −20°C in desiccated amber vials) .
Q. What strategies are effective for analyzing trace impurities in this compound batches?
- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare against reference standards (e.g., unreacted 4-chloro-1-methylpiperidine or oxidized N-oxide byproducts). Quantify using external calibration curves and validate limits of detection (LOD) ≤ 0.1% .
Q. How can isotopic labeling improve mechanistic studies of this compound in metabolic pathways?
- Methodological Answer : Synthesize ¹³C- or ¹⁵N-labeled analogs via isotopic substitution during precursor synthesis (e.g., using NaSC¹⁵N). Track metabolic incorporation in cell cultures using liquid scintillation counting or MALDI-TOF. Compare labeled vs. unlabeled compound distribution in tissues to elucidate pharmacokinetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
